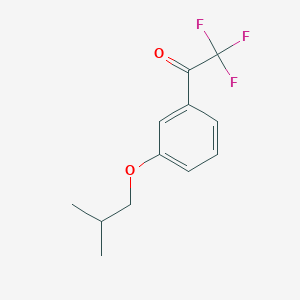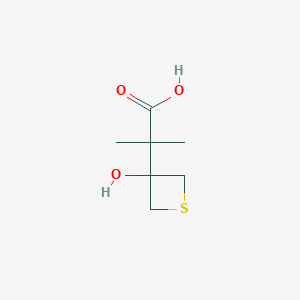
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is a unique organic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid typically involves the formation of the thietane ring followed by functionalization. One common method is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-chloropropanoic acid with a thiol can yield the thietane ring, which can then be hydroxylated to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Oxothietan-3-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(3-Hydroxythietan-3-yl)-2-methylpropanol.
Substitution: Formation of various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The thietane ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxythiolan-3-yl)-2-methylpropanoic acid: Similar structure but with a five-membered ring.
2-(3-Hydroxythiophen-3-yl)-2-methylpropanoic acid: Contains a thiophene ring instead of a thietane ring.
Uniqueness
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. This ring strain can lead to unique reactivity patterns not observed in larger rings, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
2-(3-hydroxythietan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-6(2,5(8)9)7(10)3-11-4-7/h10H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
YWGQLCOWNLMQKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)C1(CSC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


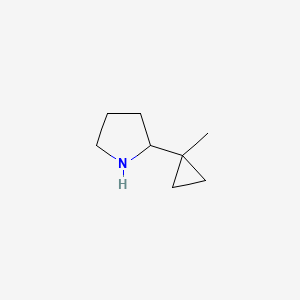
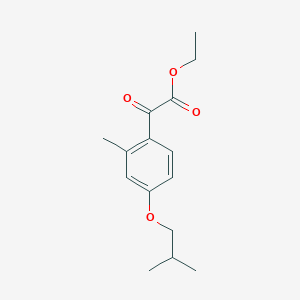
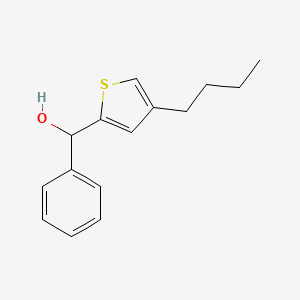

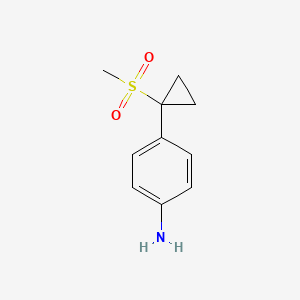
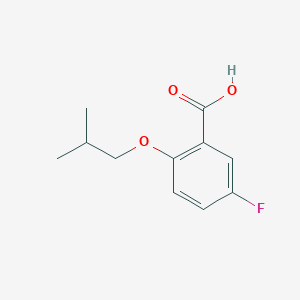
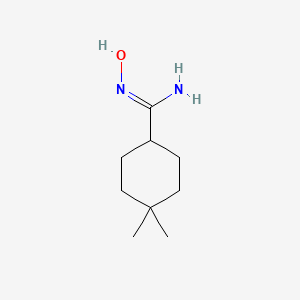
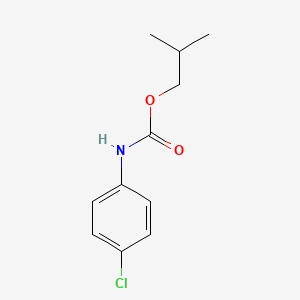
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
